4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
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Overview
Description
4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound that has garnered significant interest in scientific research due to its diverse applications. This compound features a unique structure combining a butoxy group, an imidazo[2,1-b]thiazole ring, and a benzamide moiety, making it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 3-(3-methylimidazo[2,1-b]thiazol-6-yl)aniline with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antitumor agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[2,1-b]thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). Additionally, it may interact with cellular receptors to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
- 2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
- 2,3-dimethylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
Uniqueness
4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group enhances its solubility and reactivity, while the imidazo[2,1-b]thiazole ring provides a versatile scaffold for various interactions with biological targets .
Properties
IUPAC Name |
4-butoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-3-4-12-28-20-10-8-17(9-11-20)22(27)24-19-7-5-6-18(13-19)21-14-26-16(2)15-29-23(26)25-21/h5-11,13-15H,3-4,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKJOXRLBXLIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=CSC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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